3-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)benzoic acid
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Overview
Description
3-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)benzoic acid is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms This structure is known for its stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)benzoic acid typically involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with a benzyl halide derivative under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as copper or palladium, can also enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the triazole ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the triazole ring, potentially converting it into a dihydrotriazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Dihydrotriazole derivatives.
Substitution: Nitrobenzoic acids, sulfonic acids, halogenated benzoic acids.
Scientific Research Applications
3-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 3-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-1,2,4-triazole: Shares the triazole ring structure but lacks the benzoic acid moiety.
Benzoic acid derivatives: Compounds like 4-aminobenzoic acid or 4-hydroxybenzoic acid, which have different substituents on the benzene ring.
Uniqueness
3-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)benzoic acid is unique due to the combination of the triazole ring and the benzoic acid moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C12H13N3O2 |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
3-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C12H13N3O2/c1-8-13-9(2)15(14-8)7-10-4-3-5-11(6-10)12(16)17/h3-6H,7H2,1-2H3,(H,16,17) |
InChI Key |
QSXUSDUKQVUKEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C)CC2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
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